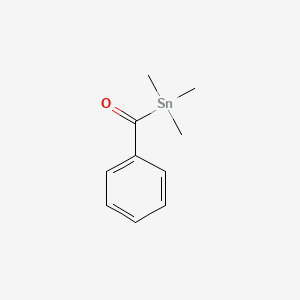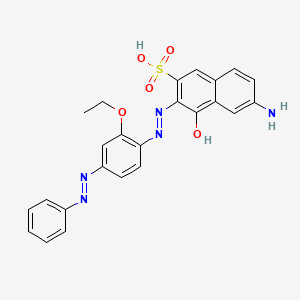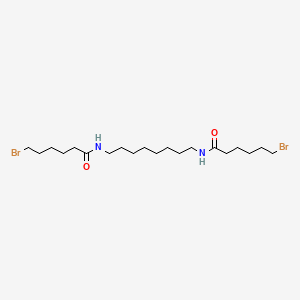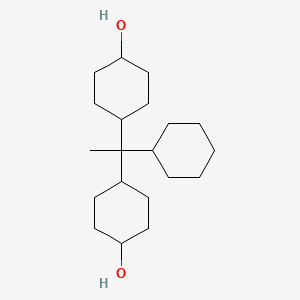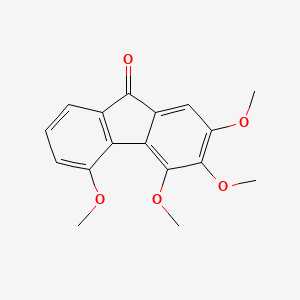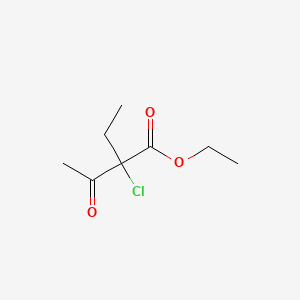![molecular formula C13H13N3O2 B14288893 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine CAS No. 138151-54-9](/img/no-structure.png)
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound this compound is known for its vibrant color and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine typically involves the diazotization of 3,4-dimethoxyaniline followed by coupling with pyridine. The reaction conditions generally include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The diazonium salt formed is then reacted with pyridine under basic conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized as a dye and pigment in the textile and printing industries.
Wirkmechanismus
The mechanism of action of 4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. The azo group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Fluorophenyl)diazenyl]pyridine
- 4-[(E)-(3-Acetylphenyl)diazenyl]pyridine
- 4-[(E)-(4-Ethoxyphenyl)diazenyl]pyridine
Uniqueness
4-[(E)-(3,4-Dimethoxyphenyl)diazenyl]pyridine is unique due to the presence of methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Eigenschaften
| 138151-54-9 | |
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)-pyridin-4-yldiazene |
InChI |
InChI=1S/C13H13N3O2/c1-17-12-4-3-11(9-13(12)18-2)16-15-10-5-7-14-8-6-10/h3-9H,1-2H3 |
InChI-Schlüssel |
SCYJPOPMVOJFJV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N=NC2=CC=NC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


